![molecular formula C8H13ClF3N B2547395 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride CAS No. 2241128-84-5](/img/structure/B2547395.png)

7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

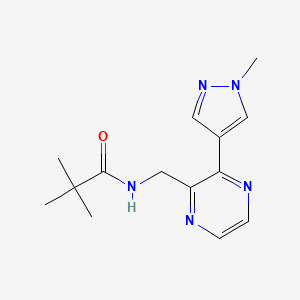

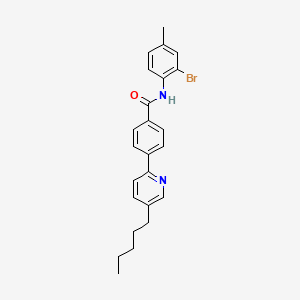

“7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride” is a compound that contains a trifluoromethyl group and an azaspiro ring. The trifluoromethyl group is a functional group that has the formula -CF3 . The azaspiro ring is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into a molecule using various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group (-CF3) attached to the 7-position of a 6-azaspiro[3.4]octane ring. The azaspiro[3.4]octane is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .

Chemical Reactions Analysis

The trifluoromethyl group in the molecule could potentially undergo various reactions. For example, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

科学的研究の応用

Heterospirocyclic Compounds Synthesis The creation of heterospirocyclic compounds, such as the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcases the application of spirocyclic compounds in peptide synthesis. These compounds serve as novel dipeptide synthons, demonstrating their utility in constructing complex peptides, including antibiotic analogs, through precise reactions with carboxylic acids and thioacids. This application underlines the significance of spirocyclic compounds in advancing peptide synthesis methodologies (Suter, Stoykova, Linden, & Heimgartner, 2000).

Copper-mediated Trifluoromethylation The copper-mediated α-trifluoromethylation of N-phenylcinnamamides, coupled with dearomatization, highlights another scientific application by facilitating the construction of various trifluoromethylated 1-azaspiro[4.5]decanes. This process exemplifies the role of spirocyclic compounds in synthesizing novel structures with significant regioselectivity and diastereoselectivity, which are crucial for developing new drugs and materials (Han, Wang, Liu, & Wang, 2014).

Diversity-oriented Synthesis of Azaspirocycles The diversity-oriented synthesis approach for azaspirocycles, including heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, showcases the application of spirocyclic compounds in generating functionalized pyrrolidines, piperidines, and azepines. These compounds serve as valuable scaffolds in chemistry-driven drug discovery, emphasizing the versatility of spirocyclic compounds in synthesizing a broad range of biologically relevant structures (Wipf, Stephenson, & Walczak, 2004).

Supramolecular Aggregation The study of supramolecular aggregation involving spirocyclic acid derivatives, such as 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, reveals the impact of spirocyclic structures on the dimensionality of supramolecular assemblies. This research contributes to understanding how spirocyclic compounds influence molecular interactions and assembly, informing the design of novel materials and molecular devices (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).

特性

IUPAC Name |

7-(trifluoromethyl)-6-azaspiro[3.4]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-4-7(5-12-6)2-1-3-7;/h6,12H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXJWUHJTXCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(NC2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)

![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2547324.png)

![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)

![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)

![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)